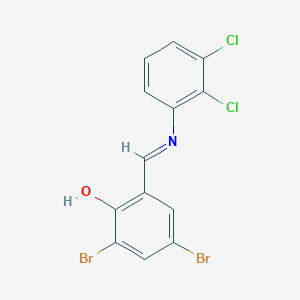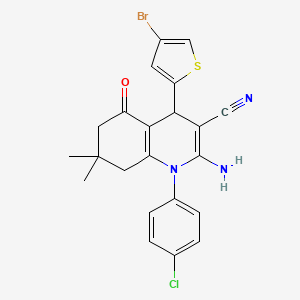![molecular formula C20H16N2 B11545025 Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-](/img/structure/B11545025.png)
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE is a complex organic compound with a unique structure that combines an indeno-pyridine core with phenyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the indeno-pyridine core, followed by the introduction of the phenyl and methyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl-substituted pyridines: These compounds have a phenyl group attached to the pyridine ring, similar to (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE, but lack the indeno moiety.
Uniqueness
The uniqueness of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE lies in its combination of an indeno-pyridine core with phenyl and methyl substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,7-dimethyl-N-phenylindeno[2,1-c]pyridin-9-imine |
InChI |
InChI=1S/C20H16N2/c1-13-8-9-16-17-11-14(2)21-12-19(17)20(18(16)10-13)22-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
AUEADQYQIGHBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=NC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B11544958.png)
![2-(3-nitrophenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11544960.png)
![(4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11544968.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[4-(decyloxy)phenyl]urea](/img/structure/B11544976.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11544989.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11545000.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11545024.png)
![4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11545031.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11545051.png)
![N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11545053.png)
